molecular formula C13H12N2O3S B4771883 methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No. B4771883
M. Wt: 276.31 g/mol
InChI Key: BVAQXGSQZHXPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, also known as MATQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of thienoquinolines and has a unique structure that contains both a thieno ring and a quinoline ring. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific research applications. Moreover, it has low toxicity and is well-tolerated in animal models. However, there are some limitations associated with the use of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate in lab experiments. The compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. One potential area of research is the development of novel analogs of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate and to determine its potential for use in clinical applications.

Scientific Research Applications

Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has shown significant potential in various scientific research applications. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to possess anti-microbial activity against various bacterial strains.

properties

IUPAC Name

methyl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-13(17)11-10(14)7-5-6-8(15-12(7)19-11)3-2-4-9(6)16/h5H,2-4,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQXGSQZHXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

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